

# Structure and chemical formula of Azido-PEG7-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azido-PEG7-amine

Cat. No.: B605880

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## An In-depth Technical Guide to Azido-PEG7-amine

This technical guide provides a comprehensive overview of **Azido-PEG7-amine**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its structure, chemical properties, and common applications, with a focus on its role in bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Chemical Structure and Formula

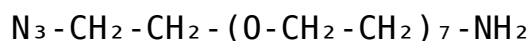
**Azido-PEG7-amine** is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide ( $-N_3$ ) group and a primary amine ( $-NH_2$ ) group at opposite ends of a seven-unit ethylene glycol chain.

Chemical Formula:  $C_{16}H_{34}N_4O_7$ [\[1\]](#)

IUPAC Name: 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[\[1\]](#)

Synonyms: Amino-PEG8-azide, 23-azido-3,6,9,12,15,18,21-heptaooxatricosan-1-amine[\[1\]](#)[\[2\]](#)

Structure:



## Physicochemical Properties

The key physicochemical properties of **Azido-PEG7-amine** are summarized in the table below, providing essential data for its application in experimental settings.

Property	Value	Reference
Molecular Weight	394.46 g/mol	[1]
CAS Number	1333154-77-0	
Appearance	Light yellow to yellow liquid	
Purity	> 95%	
PEG Spacer Length	25 atoms, 28.8 Å	

## Applications in Bioconjugation and Drug Development

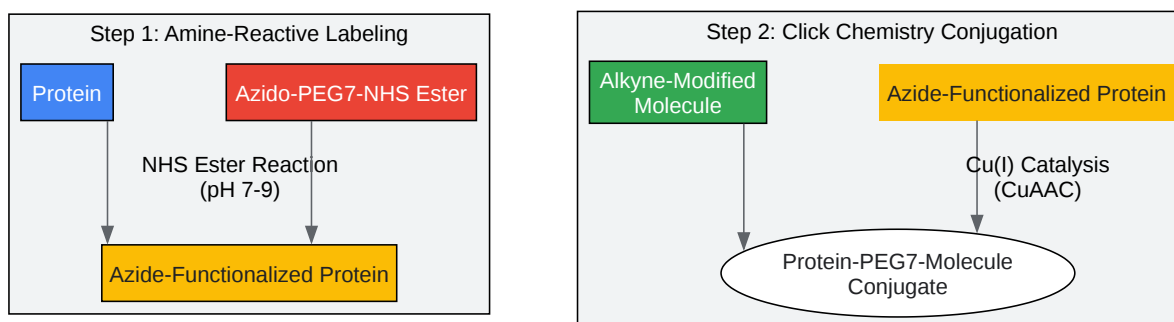
**Azido-PEG7-amine** serves as a versatile crosslinking reagent due to its terminal functional groups that can participate in distinct, orthogonal ligation chemistries. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

Key Applications:

- **Antibody-Drug Conjugates (ADCs):** It is used as a non-cleavable linker to attach cytotoxic drugs to antibodies, ensuring targeted delivery to cancer cells.
- **PROTACs:** This linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.
- **Click Chemistry:** The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, enabling efficient and specific conjugation to alkyne-modified molecules.
- **Surface Modification:** The amine and azide functionalities allow for the functionalization of surfaces for various biomedical and research applications.

- **Hydrogel Formation:** It can be used as a crosslinker in the formation of PEG-based hydrogels for drug delivery and tissue engineering.

The following diagram illustrates a general workflow for conjugating a protein to a molecule of interest using **Azido-PEG7-amine**.



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Bioconjugation workflow using **Azido-PEG7-amine**.

## Experimental Protocols

While specific synthesis and purification protocols for commercial linkers are often proprietary, the following sections provide detailed methodologies for the common analytical techniques used for characterization and a general protocol for a typical bioconjugation application.

## Characterization Methods

Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy:

- **Objective:** To confirm the chemical structure and purity of the molecule.
- **Methodology:** A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The  $^1\text{H}$ -NMR spectrum is recorded on a spectrometer (e.g., 300 or 600 MHz).

- **Expected Signals:** The spectrum should show characteristic peaks corresponding to the protons in the PEG backbone (typically a large singlet around 3.6 ppm), as well as distinct signals for the methylene groups adjacent to the amine and azide functionalities. For example, the protons on the carbon next to the azide group ( $\text{CH}_2\text{-N}_3$ ) would appear at a different chemical shift (e.g.,  $\sim 3.4$  ppm) compared to those next to the amine group ( $\text{CH}_2\text{-NH}_2$ ) ( $\sim 2.8$  ppm).

#### High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

- **Objective:** To assess the purity of the compound and confirm its molecular weight.
- **Methodology:** Reversed-phase HPLC is commonly used. A solution of the compound is injected onto a C18 column. A gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used for elution. The eluent is directed to a mass spectrometer for detection.
- **Data Analysis:** The HPLC chromatogram will indicate the purity by showing a major peak with minor impurity peaks. The mass spectrum will show the mass-to-charge ratio ( $m/z$ ) of the protonated molecule  $[\text{M}+\text{H}]^+$ , which should correspond to the calculated molecular weight (394.46 g/mol).

## General Protocol for Peptide Labeling with Azido-PEG-NHS Ester

This protocol describes the first step in the workflow diagram: labeling a peptide or protein with an azide group using an NHS-ester derivative of an Azido-PEG linker. Note that **Azido-PEG7-amine** must first be activated to an NHS ester for this reaction.

#### Materials:

- Peptide/Protein with a primary amine group.
- Azido-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF immediately before use).
- Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
- Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.

- Purification column (e.g., size-exclusion chromatography or dialysis).

#### Procedure:

- Preparation of Peptide/Protein: Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.
- Preparation of Linker: Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.
- Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the peptide/protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.
- Purification: Remove the excess, unreacted linker and byproducts from the labeled peptide/protein using dialysis or a desalting column.
- Verification: Confirm successful conjugation using HPLC-MS or MALDI-TOF mass spectrometry, looking for an increase in mass corresponding to the mass of the Azido-PEG linker.

The resulting azide-functionalized peptide is now ready for subsequent "click" chemistry conjugation to an alkyne-containing molecule.

#### Need Custom Synthesis?

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## References

- 1. Azido-PEG7-amine | C16H34N4O7 | CID 51341045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azide-PEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- To cite this document: BenchChem. [Structure and chemical formula of Azido-PEG7-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605880#structure-and-chemical-formula-of-azido-peg7-amine]

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